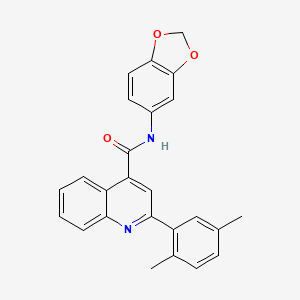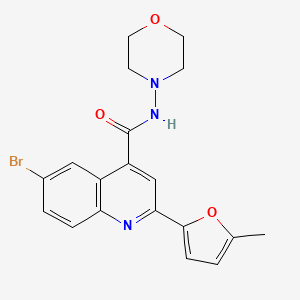![molecular formula C24H20FN3O B3500475 N-[2-(4-fluorophenyl)ethyl]-6-methyl-2-(2-pyridinyl)-4-quinolinecarboxamide](/img/structure/B3500475.png)
N-[2-(4-fluorophenyl)ethyl]-6-methyl-2-(2-pyridinyl)-4-quinolinecarboxamide
Overview
Description
N-[2-(4-fluorophenyl)ethyl]-6-methyl-2-(2-pyridinyl)-4-quinolinecarboxamide, also known as FL118, is a novel anticancer agent that has shown promising results in preclinical studies.
Mechanism of Action
N-[2-(4-fluorophenyl)ethyl]-6-methyl-2-(2-pyridinyl)-4-quinolinecarboxamide exerts its anticancer effects through multiple mechanisms. It inhibits the activity of multiple anti-apoptotic proteins, including Mcl-1, Bcl-2, and Bcl-xL, leading to the induction of apoptosis in cancer cells. N-[2-(4-fluorophenyl)ethyl]-6-methyl-2-(2-pyridinyl)-4-quinolinecarboxamide also inhibits the activity of multiple drug efflux pumps, leading to increased intracellular drug accumulation and enhanced anticancer activity.
Biochemical and Physiological Effects:
N-[2-(4-fluorophenyl)ethyl]-6-methyl-2-(2-pyridinyl)-4-quinolinecarboxamide has been shown to have low toxicity in normal cells and tissues. It has been shown to be well-tolerated in preclinical studies, with no significant adverse effects observed. N-[2-(4-fluorophenyl)ethyl]-6-methyl-2-(2-pyridinyl)-4-quinolinecarboxamide has also been shown to have good pharmacokinetic properties, with high oral bioavailability and good distribution to tumor tissues.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-[2-(4-fluorophenyl)ethyl]-6-methyl-2-(2-pyridinyl)-4-quinolinecarboxamide is its broad-spectrum anticancer activity. It has been shown to be effective in multiple types of cancer, making it a promising candidate for the development of new anticancer drugs. However, one of the limitations of N-[2-(4-fluorophenyl)ethyl]-6-methyl-2-(2-pyridinyl)-4-quinolinecarboxamide is its relatively low solubility, which can limit its use in certain experimental settings.
Future Directions
There are several potential future directions for the development of N-[2-(4-fluorophenyl)ethyl]-6-methyl-2-(2-pyridinyl)-4-quinolinecarboxamide. One potential direction is the development of new formulations or delivery methods to improve its solubility and bioavailability. Another potential direction is the development of combination therapies with other anticancer agents to enhance its efficacy. Additionally, further preclinical and clinical studies are needed to evaluate the safety and efficacy of N-[2-(4-fluorophenyl)ethyl]-6-methyl-2-(2-pyridinyl)-4-quinolinecarboxamide in humans.
Scientific Research Applications
N-[2-(4-fluorophenyl)ethyl]-6-methyl-2-(2-pyridinyl)-4-quinolinecarboxamide has been extensively studied in preclinical models of various types of cancer, including lung, breast, colon, and pancreatic cancer. It has been shown to be effective in inhibiting tumor growth and inducing apoptosis in cancer cells. N-[2-(4-fluorophenyl)ethyl]-6-methyl-2-(2-pyridinyl)-4-quinolinecarboxamide has also been shown to be effective in overcoming drug resistance in cancer cells.
properties
IUPAC Name |
N-[2-(4-fluorophenyl)ethyl]-6-methyl-2-pyridin-2-ylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FN3O/c1-16-5-10-21-19(14-16)20(15-23(28-21)22-4-2-3-12-26-22)24(29)27-13-11-17-6-8-18(25)9-7-17/h2-10,12,14-15H,11,13H2,1H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIVFBQBGYSLLOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)NCCC3=CC=C(C=C3)F)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3-pyridinyl)-4-quinolinecarboxamide](/img/structure/B3500393.png)


![N-{4-[(methylamino)sulfonyl]phenyl}-2-phenyl-4-quinolinecarboxamide](/img/structure/B3500408.png)
![2-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]thio}-N-mesitylacetamide](/img/structure/B3500414.png)
![4-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]carbonyl}-2-(5-ethyl-2-thienyl)quinoline](/img/structure/B3500419.png)
![6-bromo-4-{[4-(methylsulfonyl)-1-piperazinyl]carbonyl}-2-(3-pyridinyl)quinoline](/img/structure/B3500443.png)


![6-chloro-4-({4-[(4-nitrophenyl)sulfonyl]-1-piperazinyl}carbonyl)-2-(2-pyridinyl)quinoline](/img/structure/B3500465.png)
![8-chloro-N-[2-(dimethylamino)ethyl]-2-(2-pyridinyl)-4-quinolinecarboxamide](/img/structure/B3500467.png)
![6-bromo-N-[2-(1-cyclohexen-1-yl)ethyl]-2-(3-pyridinyl)-4-quinolinecarboxamide](/img/structure/B3500471.png)

